1-Hydroxy-3,6-dimethylpyridazin-4-imine
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles, often called aza-heterocycles, are a cornerstone of organic and medicinal chemistry. sarpublication.comresearchgate.net These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic science. nih.gov Their importance is underscored by their presence in a vast array of biologically active molecules, including alkaloids, vitamins, hormones, and the nucleic acids that form the basis of life, DNA and RNA.
In the realm of synthetic chemistry, these heterocycles serve as versatile building blocks and key intermediates for creating complex molecular architectures. nih.gov Their unique electronic and structural properties, conferred by the presence of nitrogen atoms, allow for a wide range of chemical transformations. Furthermore, the ability of the nitrogen atom to participate in hydrogen bonding is crucial for molecular recognition processes, particularly in drug-target interactions, making these scaffolds highly valuable in pharmaceutical research and drug discovery. nih.govblumberginstitute.org The functionalization of these rings enables chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities, leading to the development of numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments. sarpublication.comrjptonline.orgresearchgate.netnih.gov
Overview of Pyridazine (B1198779) Core Structures and Their Derivatives
Among the diverse family of nitrogen heterocycles, pyridazine (1,2-diazine) is a notable six-membered aromatic ring containing two adjacent nitrogen atoms. wikipedia.org This arrangement of heteroatoms endows the pyridazine core with distinct physicochemical properties that make it an attractive scaffold in medicinal chemistry and materials science. nih.govscilit.com
The parent pyridazine is a colorless liquid, but its derivatives are often crystalline solids. wikipedia.orgliberty.edu The two adjacent nitrogen atoms create a significant dipole moment, influence the ring's electronic distribution, and provide two sites for hydrogen bond acceptance. nih.gov These characteristics can enhance a molecule's polarity and solubility, which are important considerations in drug design. nih.gov
The synthesis of the pyridazine ring can be achieved through various methods, most commonly via the condensation of 1,4-dicarbonyl compounds (like γ-keto acids or 1,4-diketones) with hydrazine (B178648) derivatives. wikipedia.org Other synthetic routes include cycloaddition reactions and the functionalization of existing pyridazine rings. researchgate.netorganic-chemistry.org
Pyridazine derivatives have been investigated for a wide spectrum of pharmacological activities. sarpublication.comrjptonline.orgjocpr.comslideshare.net Marketed drugs containing the pyridazine moiety are used as antihypertensives, anticancer agents, and anti-inflammatory drugs, highlighting the therapeutic potential of this heterocyclic system. sarpublication.comwikipedia.orgjocpr.com The versatility of the pyridazine core allows for substitution at various positions, enabling the creation of large libraries of compounds for screening and optimization in drug discovery programs. researchgate.netrjptonline.org
Table 1: General Properties of the Pyridazine Core
| Property | Description | Reference |
|---|---|---|
| Structure | Six-membered aromatic ring with two adjacent nitrogen atoms. | wikipedia.org |
| Formula | C₄H₄N₂ | wikipedia.org |
| Appearance | Colorless liquid (unsubstituted). | wikipedia.orgliberty.edu |
| Key Physicochemical Features | High dipole moment, weak basicity, dual hydrogen-bond acceptor capacity. | nih.govscilit.com |
| Common Synthesis | Condensation of 1,4-dicarbonyls with hydrazines. | wikipedia.org |
| Biological Significance | Scaffold in numerous pharmacologically active compounds (e.g., anticancer, antihypertensive). | sarpublication.comrjptonline.orgjocpr.com |
Chemical Relevance of the Imine Functional Group in Organic Transformations
The imine, or Schiff base, is a functional group characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.orgscienceinfo.com Imines are the nitrogen analogues of aldehydes and ketones and are central intermediates in a vast number of organic transformations. scienceinfo.commasterorganicchemistry.com They are typically formed through the reversible, acid-catalyzed condensation reaction between a primary amine and an aldehyde or ketone, with the elimination of a water molecule. scienceinfo.commasterorganicchemistry.com
The reactivity of an imine is defined by its dual electronic character. The carbon atom of the C=N double bond is electrophilic, analogous to the carbonyl carbon in aldehydes and ketones, though generally less so. nih.govmasterorganicchemistry.com This electrophilicity can be significantly enhanced by protonation of the nitrogen atom or by the attachment of an electron-withdrawing group, forming a highly reactive iminium ion. nih.govyoutube.com This makes the imine carbon susceptible to attack by a wide range of nucleophiles, including organometallic reagents, enolates, and hydrides, leading to the formation of new C-C or C-H bonds and the synthesis of amines. nih.govwikipedia.org
Conversely, the lone pair of electrons on the sp²-hybridized nitrogen atom gives the imine nucleophilic character. nih.gov Imines can react with strong electrophiles, such as acid chlorides, to form N-acyliminium ions, which are themselves potent electrophiles for further reactions. nih.govnih.gov This dual reactivity makes imines exceptionally versatile intermediates in synthesis. nih.gov
Table 2: Reactivity Profile of the Imine Functional Group
| Character | Description | Activating Conditions | Common Reactions | Reference |
|---|---|---|---|---|
| Electrophilic | The imine carbon is attacked by nucleophiles. | Acid catalysis (forms iminium ion). | Nucleophilic addition (e.g., Grignard reaction, reduction), Mannich reaction, Aza-Diels-Alder reactions. | nih.govwikipedia.orgmasterorganicchemistry.com |
| Nucleophilic | The nitrogen lone pair attacks electrophiles. | Reaction with strong electrophiles (e.g., acid chlorides). | N-acylation, formation of N-acyliminium ions. | nih.govnih.gov |
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov Imines are quintessential intermediates in many MCRs due to their accessibility and versatile reactivity. nih.govnih.gov
In a typical imine-based MCR, an aldehyde and an amine first condense in situ to form an imine (or an iminium ion under acidic conditions). This electrophilic intermediate is then trapped by a third nucleophilic component. nih.gov This strategy allows for the rapid assembly of complex molecular scaffolds from simple starting materials, adhering to the principles of atom economy and green chemistry. nih.gov Famous named reactions such as the Mannich, Strecker, and Povarov reactions all rely on the generation and subsequent reaction of an imine intermediate to build valuable nitrogen-containing molecules, including amino acids and various heterocycles. nih.govwikipedia.org
Contextualization of 1-Hydroxy-3,6-dimethylpyridazin-4-imine within Pyridazine and Imine Chemistry
A thorough search of the scientific literature and chemical databases did not yield any specific data, synthesis, or characterization for the compound This compound . This suggests that it may be a novel or as-yet-unsynthesized molecule.
However, based on its constituent functional groups, we can hypothetically place it within the chemical context discussed. The molecule is a derivative of 3,6-dimethylpyridazine (B183211), featuring two key functionalities: an imine group at the 4-position and a hydroxyl group attached to the nitrogen at the 1-position, forming an N-hydroxy functionality (a feature of a nitrone tautomer or a hydroxylamine (B1172632) derivative).
Theoretically, its synthesis might involve a precursor like 3,6-dimethylpyridazin-4-one. The reaction of this ketone with hydroxylamine (NH₂OH) could potentially lead to the formation of the corresponding oxime (C=N-OH), which is a specific type of N-hydroxy-imine. The name "1-Hydroxy...4-imine" suggests a tautomeric form or a specific isomer that is distinct from a simple oxime. The presence of the N-hydroxy group would likely modulate the electronic properties and reactivity of both the pyridazine ring and the imine functional group, potentially influencing its stability and capacity for intermolecular interactions like hydrogen bonding. As a hybrid structure, it would be expected to exhibit chemical behaviors characteristic of both pyridazines and imines, though its specific properties remain a subject for future experimental investigation.
Structure
3D Structure
Properties
CAS No. |
58869-98-0 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-hydroxy-3,6-dimethylpyridazin-4-imine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(7)5(2)8-9(4)10/h3,7,10H,1-2H3 |
InChI Key |
YLGABXDSGHPGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N)C(=NN1O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Hydroxy 3,6 Dimethylpyridazin 4 Imine
Reactivity Profile of the Pyridazine (B1198779) Ring System
The pyridazine ring is characterized as a π-deficient heterocycle, which significantly influences its susceptibility to different types of aromatic substitution reactions.
Pyridazine, like pyridine (B92270), is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.comwikipedia.org The lone pairs of the nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the ring nitrogens can be protonated, further increasing their electron-withdrawing effect and deactivating the ring to an even greater extent. wikipedia.orgrsc.org
In the case of 1-Hydroxy-3,6-dimethylpyridazin-4-imine, the presence of two electron-donating methyl groups at positions 3 and 6 would be expected to partially counteract the deactivating effect of the ring nitrogens. The 1-hydroxy group, particularly in its N-oxide tautomeric form, can act as an activating group. Pyridine-N-oxides, for instance, are more reactive towards EAS than pyridine itself. wikipedia.org The imine group at the 4-position is generally considered to be an electron-withdrawing group, which would further deactivate the ring.
The regioselectivity of any potential EAS reaction would be directed by the combined influence of these substituents. The methyl groups would favor substitution at the ortho and para positions relative to themselves, while the directing influence of the N-hydroxy and imine groups would also need to be considered. However, direct electrophilic substitution on the pyridazine ring of this compound is expected to be challenging without harsh reaction conditions. researchgate.net
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyridazine Ring
| Substituent | Position | Predicted Effect on EAS Reactivity |
|---|---|---|
| 1-Hydroxy | N-1 | Potentially activating (as N-oxide) |
| 3-Methyl | C-3 | Activating |
| 6-Methyl | C-6 | Activating |
| 4-Imine | C-4 | Deactivating |
Nucleophilic Aromatic Substitution (NAS) Tendencies
The π-deficient nature of the pyridazine ring makes it inherently more susceptible to nucleophilic aromatic substitution (NAS) than electron-rich aromatic systems like benzene. youtube.comlibretexts.org This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group. While this compound does not possess a typical leaving group like a halogen on the ring, the electronic character of the ring suggests a potential for NAS reactions under specific conditions.
Computational studies on related heterocyclic systems like pyridines, pyrazines, and pyrimidines suggest that nucleophilic substitutions are plausible and can proceed through concerted mechanisms. nih.gov The positions most susceptible to nucleophilic attack would be those with the lowest electron density, which are typically the carbon atoms adjacent to the ring nitrogens. The presence of the electron-donating methyl groups might slightly decrease the ring's susceptibility to NAS compared to an unsubstituted pyridazine. Conversely, the electron-withdrawing imine group could enhance it.
Reactions with strong nucleophiles, such as organometallic reagents or amides, could potentially lead to substitution or addition products. wur.nl For instance, reactions of halogenated pyridazines with nitrogen-containing nucleophiles are known to occur. wur.nl
Reactivity of the 1-Hydroxy Group
The 1-hydroxy group, being attached to a nitrogen atom within the aromatic ring, imparts specific reactivity to the molecule. This N-hydroxy moiety can participate in a variety of interactions and reactions.
The 1-hydroxy group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). wikipedia.orgnih.gov This allows for the formation of intermolecular hydrogen bonds with other molecules of the same compound or with solvent molecules. libretexts.org The ability to form hydrogen bonds can significantly influence the physical properties of the compound, such as its boiling point and solubility.
Intramolecular hydrogen bonding is also a possibility. For example, a hydrogen bond could form between the hydrogen of the 1-hydroxy group and the nitrogen of the 4-imine group, which would lead to the formation of a stable six-membered ring. This type of intramolecular interaction has been observed in other pyridazine derivatives. nih.gov The strength of hydrogen bonds is dependent on the electronegativity of the atoms involved. nih.gov
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Functional Group | Role in Hydrogen Bonding | Potential Partner |
|---|---|---|
| 1-Hydroxy (O-H) | Donor | Imine Nitrogen (intramolecular), Solvent, another molecule |
| 1-Hydroxy (Oxygen) | Acceptor | Solvent, another molecule |
| 4-Imine (Nitrogen) | Acceptor | 1-Hydroxy (intramolecular), Solvent, another molecule |
Oxidation and Reduction Processes
The term oxidation-reduction, or redox, reaction refers to a chemical reaction involving the transfer of electrons between two species. khanacademy.orglibretexts.org Oxidation is the loss of electrons, while reduction is the gain of electrons. libretexts.org
The 1-hydroxy group can potentially undergo both oxidation and reduction. Oxidation could lead to the formation of a nitroxide radical, which might be a reactive intermediate. In some heterocyclic systems containing N-hydroxy groups, these moieties are considered to be a potential source of reactive metabolites. nih.gov The pyridazine ring itself can also be subject to reduction, for example, by catalytic hydrogenation, which would lead to a non-aromatic, saturated ring system.
The hydroxyl group is a versatile functional handle for derivatization reactions. researchgate.netmdpi.com These reactions can be used to modify the properties of the molecule or to introduce new functionalities. Common derivatization reactions for hydroxyl groups include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding ester.
Alkylation: Treatment with an alkyl halide under basic conditions would yield an ether. O-alkylation has been observed to occur before N-alkylation in related pyridazinone systems. nih.gov
Silylation: Reaction with a silylating agent, such as trimethylsilyl (B98337) chloride, would protect the hydroxyl group as a silyl (B83357) ether.
These derivatization strategies are widely used in medicinal chemistry and materials science to fine-tune the properties of molecules. nih.govnih.gov
Reactivity of the Pyridazinyl Imine Moiety (C=N)
The carbon-nitrogen double bond of the imine group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. This polarity is the foundation of its reactivity. The imine can act as a masked carbonyl group, an electrophile that can be activated by acid catalysis, a nucleophile via its nitrogen lone pair, or as a component in cycloaddition reactions. nih.gov
The hydrolysis of imines back to their corresponding carbonyl compounds and amines is a well-established reversible reaction, typically conducted in the presence of aqueous acid. masterorganicchemistry.comchemistrysteps.com For this compound, this process would yield 1-Hydroxy-3,6-dimethylpyridazin-4-one and ammonia (B1221849). The reaction is an equilibrium process, and the position of the equilibrium can be controlled by the concentration of water; a large excess of water drives the reaction toward the hydrolysis products. masterorganicchemistry.comchemistrysteps.com
The acid-catalyzed mechanism proceeds through several key steps:
Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the imine nitrogen atom by an acid (e.g., hydronium ion), forming a highly electrophilic iminium ion. masterorganicchemistry.comyoutube.com This activation step makes the imine carbon more susceptible to nucleophilic attack. youtube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic imine carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine. masterorganicchemistry.comchemistrysteps.com
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This step can occur intermolecularly and serves to convert the amino group into a better leaving group (ammonia). masterorganicchemistry.comchemistrysteps.com
Elimination of Ammonia: The lone pair of electrons on the oxygen atom assists in the elimination of a neutral ammonia molecule, reforming a double bond and generating a protonated carbonyl group (an oxonium ion). masterorganicchemistry.com
Deprotonation: The final step involves the deprotonation of the oxonium ion by a base (e.g., water) to yield the final carbonyl product, 1-Hydroxy-3,6-dimethylpyridazin-4-one. masterorganicchemistry.com
The rate of hydrolysis is dependent on several factors, including the pH of the medium. mdpi.com Studies on other imines have shown that the maximum reaction rate often occurs in mildly acidic conditions, around pH 4. masterorganicchemistry.com Under acidic conditions, the rate-determining step is typically the decomposition of the tetrahedral carbinolamine intermediate, whereas in neutral or basic conditions, the initial attack of water is rate-limiting. masterorganicchemistry.com The presence of the pyridazine ring may also influence the rate of hydrolysis through electronic effects. mdpi.com
The electrophilic carbon atom of the pyridazinyl imine moiety is a target for a wide array of nucleophiles, making nucleophilic addition a cornerstone of imine reactivity. nih.govnih.gov This reaction is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Imines are generally less electrophilic than their corresponding aldehydes or ketones. nih.gov However, their reactivity can be significantly enhanced by acid catalysis, which generates a more reactive iminium cation. nih.gov A diverse range of nucleophiles, including organometallic reagents, hydrides, and enolates, can add to the imine carbon. quimicaorganica.org
The formation of an imine from a carbonyl compound and a primary amine is the reverse of its hydrolysis. masterorganicchemistry.comchemistrysteps.com The entire process is a series of equilibria. The reaction of 1-Hydroxy-3,6-dimethylpyridazin-4-one with ammonia would first involve the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule (dehydration) generates the imine. youtube.com The dehydration step is often rate-determining and is accelerated by acid. masterorganicchemistry.com The reversibility of this process is crucial, as the stability of imines can be a challenge; they are often generated in situ from more stable precursors for subsequent reactions. nih.gov
The asymmetric addition of nucleophiles to imines is a powerful strategy for the synthesis of chiral amines. nih.gov This is often achieved using organocatalysts, such as chiral phosphoric acids, which can activate the imine and control the stereochemical outcome of the nucleophilic attack. nih.gov While this is a highly developed area for many types of imines, specific research on stereoselective nucleophilic additions to this compound was not found in the surveyed literature. However, based on general principles, it is conceivable that chiral catalysts could be employed to achieve enantioselective additions of nucleophiles to the C=N bond of this substrate.
Imines can participate as dienophiles or as part of a diene system in cycloaddition reactions. nih.gov The pyridazine ring itself is an electron-deficient heterocycle and its derivatives are known to undergo inverse electron-demand Diels-Alder reactions. semanticscholar.orgorganic-chemistry.org
While specific studies on this compound as a reactant in cycloadditions are not available, related systems offer insight into potential reactivity. For instance, pyridazine derivatives can be synthesized through [4+2] cycloadditions of 1,2,4,5-tetrazines with enamines. semanticscholar.orgumich.edu In these reactions, the enamine acts as the electron-rich dienophile and the tetrazine as the electron-deficient diene. Another relevant reaction is the [3+2] cycloaddition of pyridazinium ylides (which contain an imine-like moiety as part of the 1,3-dipole) with various dipolarophiles to form fused heterocyclic systems. nih.govmdpi.com It is plausible that the exocyclic C=N bond of this compound could function as a dienophile in reactions with electron-rich dienes, although this reactivity would need to be experimentally verified.
The reduction of the imine C=N double bond is a common and straightforward transformation that yields the corresponding amine. This reaction is a key step in reductive amination processes. Typical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni). The choice of reagent depends on the presence of other functional groups in the molecule. For this compound, reduction would convert the imine group to an amino group, yielding 4-amino-1-hydroxy-3,6-dimethylpyridazine.
Due to a lack of specific published research on the reactivity of this compound, the generation of detailed experimental data tables is not possible. The information presented is based on the general chemical principles of imines and related pyridazine derivatives.
Imine in Multicomponent Reactions as a Building Block
Imines are recognized as crucial intermediates and reactants in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants. nih.gov The imine functionality in this compound serves as a key electrophilic site, particularly after protonation of the imine nitrogen, which enhances its reactivity toward nucleophiles.
This characteristic allows it to be a valuable building block in various named MCRs. For instance, in isocyanide-based multicomponent reactions like the Ugi or Passerini reactions, the imine can act as the carbonyl component equivalent. nih.gov In the Strecker synthesis, an imine intermediate is attacked by a cyanide nucleophile to form an α-amino nitrile. nih.gov The presence of the pyridazine ring and the N-hydroxy group can influence the reactivity and stability of the intermediates, potentially leading to the synthesis of novel heterocyclic scaffolds. While specific MCRs involving this compound are not extensively documented, its structural features suggest its applicability in constructing complex molecules.
Table 1: Potential Multicomponent Reactions Involving Imines as Building Blocks
| Reaction Name | Key Reactants | Product Type | Potential Role of this compound |
|---|---|---|---|
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Carbonyl (or Imine) | α-Acylamino Amide | Acts as the imine component. |
| Strecker Synthesis | Amine, Carbonyl (forms imine in situ), Cyanide Source | α-Amino Nitrile | Can be a pre-formed imine reactant. |
| Mannich Reaction | Amine, Carbonyl, Active Methylene Compound | β-Amino Carbonyl Compound | The iminium ion intermediate is the key electrophile. |
| Kabachnik–Fields Reaction | Amine, Carbonyl, Dialkyl Phosphite | α-Aminophosphonate | The imine intermediate reacts with the phosphite. |
Tautomerism and Isomerization Processes in this compound
The structure of this compound is subject to various dynamic equilibria, including tautomerism and geometric isomerization, which are fundamental to its chemical behavior and reactivity.
Tautomerism is a critical aspect of pyridazine chemistry. For 4-hydroxypyridazines, there is a pronounced tendency to exist predominantly in the more stable keto (or oxo) form rather than the aromatic hydroxy form. researchgate.netresearchgate.net This suggests that the "1-hydroxy" part of the name may describe one possible tautomer, while the pyridazinone form could be the major species at equilibrium.
Furthermore, the imine group itself is subject to imine-enamine tautomerism, which is the nitrogen analog of the more familiar keto-enol tautomerism. thieme.decas.cn This process involves the migration of a proton from the α-carbon to the nitrogen atom, resulting in the formation of an enamine. researchgate.netyoutube.com This equilibrium is significant because the imine and its enamine tautomer exhibit different reactivity profiles; for example, the enamine form is a potent nucleophile at its α-carbon position. cas.cnnih.gov The relative stability and concentration of these tautomers can be influenced by factors such as solvent polarity and pH. rsc.org
Table 2: Tautomeric Forms of this compound
| Tautomer Type | Structure Name | Key Features |
|---|---|---|
| Pyridazinone-Imine | 1,6-Dihydro-3,6-dimethyl-1-oxo-pyridazin-4-imine | Features a pyridazinone ring; often the more stable "keto" form of the N-hydroxy group. |
| Hydroxy-Imine | This compound | The specified compound name, representing the "enol" form of the N-oxide. |
| Hydroxy-Enamine | 4-Amino-1-hydroxy-3,6-dimethylpyridazinium | The enamine tautomer, formed by proton migration from an adjacent methyl group to the imine nitrogen. Features a C=C double bond within the ring and an exocyclic amino group. |
The carbon-nitrogen double bond (C=N) of the imine group in this compound is a site for geometric isomerism. Due to restricted rotation around this double bond, the compound can exist as two distinct stereoisomers: E (entgegen) and Z (zusammen). pearson.com The designation of these isomers depends on the priority of the substituents attached to the carbon and nitrogen atoms of the imine, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. pearson.com
For this compound, the substituents on the imine carbon are the two ring nitrogen atoms (as part of the pyridazine ring), and on the imine nitrogen is a lone pair of electrons. The CIP rules assign the lone pair the lowest priority. pearson.com The interconversion between E and Z isomers can be influenced by solvent, temperature, and photochemical conditions. researchgate.net This isomerization is a crucial factor in its reactivity, as the spatial arrangement of the substituents can affect steric hindrance and the accessibility of the lone pair for reactions.
Table 3: E/Z Isomers of the Imine Functionality
| Isomer | Description |
|---|---|
| E-Isomer | The higher-priority substituents on the imine carbon and nitrogen are on opposite sides of the C=N double bond. |
| Z-Isomer | The higher-priority substituents on the imine carbon and nitrogen are on the same side of the C=N double bond. |
Theoretical and Computational Chemistry Studies on 1 Hydroxy 3,6 Dimethylpyridazin 4 Imine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
No published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 1-Hydroxy-3,6-dimethylpyridazin-4-imine were found. Such calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels.
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)
Information regarding the electronic structure of this compound is not available in the current scientific literature. Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. Similarly, data on charge distribution, which provides insights into the polarity and electrostatic potential of the molecule, could not be located.
Molecular Geometry Optimization and Conformational Analysis
There are no available data from molecular geometry optimization or conformational analysis studies for this compound. These computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore its different possible conformations, which is essential for understanding its physical and chemical properties.
Vibrational Frequency Analysis
A vibrational frequency analysis for this compound has not been reported in the literature. This type of analysis computationally predicts the infrared and Raman spectra of a molecule, which can aid in its experimental identification and characterization by correlating calculated vibrational modes with observed spectral peaks.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the dynamic behavior of chemical systems, including conformational changes, interactions with solvents, and binding mechanisms.
Computational modeling is also used to investigate the adsorption of molecules onto surfaces. MD simulations can elucidate the binding modes, interaction energies, and orientation of a molecule as it adsorbs to a material. Such studies are crucial in fields like materials science and catalysis. While research has been conducted on the adsorption of various organic molecules, specific models detailing the adsorption mechanism of this compound are not documented in the available literature.
Structure-Reactivity Relationship (SAR) Studies via Computational Approaches (Excluding Biological Outcomes)
Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are used to calculate various molecular properties and reactivity descriptors. These can include:
Electron Distribution: Analyzing properties like molecular electrostatic potential (MEP) maps helps identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack nih.gov.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, providing insight into its chemical reactivity and kinetic stability nih.govnih.gov.
While these computational techniques have been applied to a wide range of pyridazine (B1198779) derivatives to understand their chemical behavior researchgate.netnih.gov, no specific SAR studies focusing on the non-biological reactivity of this compound were found.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) would be a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of 1-Hydroxy-3,6-dimethylpyridazin-4-imine. In a typical experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the compound's structure.
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | Varies | H₂O | Loss of the hydroxyl group |
| [M+H]⁺ | Varies | CH₃ | Loss of a methyl group |
| [M+H]⁺ | Varies | N₂H₂ | Cleavage of the pyridazine (B1198779) ring |
| [M+H]⁺ | Varies | CO | Ring rearrangement and fragmentation |
| [M+H]⁺ | Varies | HCN | Fragmentation of the imine moiety |
Note: The specific m/z values would depend on the exact mass of the parent compound.
The fragmentation pattern would be expected to show characteristic losses, such as the elimination of a water molecule from the hydroxyl group, loss of methyl radicals, and cleavage of the pyridazine ring. Analysis of these fragments would allow for the confirmation of the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of this compound would be expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridazine ring and the imine group. The position and intensity of these bands are influenced by the solvent polarity.
Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | λmax (nm) for π→π | λmax (nm) for n→π |
| Hexane | ~250-270 | ~320-340 |
| Ethanol (B145695) | ~255-275 | ~310-330 |
| Acetonitrile | ~252-272 | ~315-335 |
Note: These are estimated values based on similar heterocyclic systems. The n→π transition would likely exhibit a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding electrons.*
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| β (°) | Varies |
| Volume (ų) | Varies |
| Z | 4 |
| Density (calculated) (g/cm³) | Varies |
| R-factor | < 0.05 |
Note: The unit cell parameters and other crystallographic data are hypothetical and would be determined experimentally.
The crystal structure would likely reveal a planar pyridazine ring and provide evidence for intermolecular hydrogen bonding involving the hydroxyl and imine groups, which would influence the crystal packing.
Chromatographic Techniques for Purification and Purity Assessment (e.g., LC-MS, HPLC)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) coupled with a UV detector would be used to determine the purity of this compound. Liquid chromatography-mass spectrometry (LC-MS) would provide simultaneous separation and mass identification, confirming the presence of the target compound and identifying any impurities.
Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a relevant λmax (e.g., 254 nm) |
| Retention Time | Varies depending on exact conditions |
A successful HPLC method would show a single, sharp peak for the pure compound, and the retention time would be a characteristic property under the specified conditions. LC-MS analysis would confirm that the mass of the eluting peak corresponds to the molecular weight of this compound.
Potential Applications in Advanced Chemical Synthesis
Role as a Synthetic Intermediate for Complex Molecules
The structural features of 1-Hydroxy-3,6-dimethylpyridazin-4-imine make it a valuable intermediate in the synthesis of more complex molecules. The pyridazine (B1198779) ring system, with its adjacent nitrogen atoms, along with the reactive imine (C=N) and hydroxyl (-OH) groups, provides multiple sites for chemical modification. As a synthetic intermediate, its utility can be envisioned in multi-step syntheses targeting novel pharmaceuticals, agrochemicals, or functional materials. The imine bond can undergo nucleophilic addition or be reduced to a more stable amine, while the hydroxyl group can be derivatized or used to direct subsequent reactions, allowing for the systematic elaboration of the molecular framework.
Utilization in the Construction of Other Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent precursor for the synthesis of a variety of other heterocyclic structures. The nitrogen-rich pyridazine core and the exocyclic imine group can participate in cyclization and condensation reactions, serving as a foundational unit for building more elaborate heterocyclic frameworks.
The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The this compound scaffold is well-suited for constructing fused-ring derivatives, such as pyrimido[1,6-a]pyrimidines or related polycyclic structures. nih.gov The presence of reactive sites allows for intramolecular or intermolecular cyclization reactions. For instance, reactions targeting the imine nitrogen and a ring carbon could lead to the formation of a new five- or six-membered ring fused to the parent pyridazine core, expanding the library of accessible heterocyclic compounds. igminresearch.com Such strategies are crucial for developing novel compounds with unique three-dimensional shapes and biological activities.
The field of materials science has seen a surge in the development of porous crystalline materials, such as covalent organic frameworks (COFs), for applications in gas storage, separation, and catalysis. mdpi.comnih.gov Imine-linked COFs, formed through the condensation of amines and aldehydes, are particularly notable for their high stability and ordered structures. nih.govnih.gov
Given its imine functionality, this compound could theoretically serve as a monomer or a modulator in the synthesis of nitrogen-rich macromolecules like polyimines or COFs. researchgate.netrsc.org The imine linkage provides a robust and often reversible bond that facilitates the formation of ordered, crystalline frameworks. mdpi.com The incorporation of the pyridazine unit into such polymers could introduce unique photophysical properties or enhance thermal stability.
Table 1: Comparison of Monomers for Imine-Linked COF Synthesis
| Monomer Type | Functional Groups | Role in COF Formation | Potential Contribution of this compound |
|---|---|---|---|
| Aldehydes | -CHO | Forms imine bond with amine | Could be modified to possess aldehyde functionality for reaction with amine linkers. |
| Amines | -NH2 | Forms imine bond with aldehyde | The imine group could be hydrolyzed to an amine, making it a candidate for condensation. |
Development of Novel Reagents or Catalysts
The nitrogen atoms within the pyridazine ring and the imine moiety possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that this compound could serve as a ligand in the design of novel organometallic catalysts. Such catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, or oxidations. Furthermore, the hydroxyl group could participate in proton-coupled electron transfer processes or act as a Brønsted acid/base site, contributing to the catalytic cycle.
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is invaluable for drug discovery and chemical biology. nih.govresearchgate.net The goal of DOS is to efficiently generate libraries of compounds from a common starting material by systematically varying appendages and stereochemistry.
The this compound scaffold is an ideal starting point for a DOS campaign. Its multiple functional groups offer distinct handles for chemical modification, allowing for the divergent synthesis of a large library of related compounds. By systematically altering the substituents on the pyridazine ring, modifying the imine, and derivatizing the hydroxyl group, a wide array of analogues can be generated. This approach accelerates the discovery of molecules with novel biological activities or material properties. nih.gov
Table 2: Potential Reactions for a DOS Approach on the Target Scaffold
| Reaction Type | Target Functional Group | Potential Outcome |
|---|---|---|
| Nucleophilic Addition | Imine (C=N) | Introduction of various alkyl, aryl, or functionalized groups. |
| Reduction | Imine (C=N) | Formation of a secondary amine for further derivatization. |
| Etherification/Esterification | Hydroxyl (-OH) | Modification of polarity and steric properties. |
| Cross-Coupling Reactions | (Halogenated) Pyridazine Ring | Attachment of diverse aryl or alkyl fragments. |
Future Directions and Open Research Questions
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign methods for the synthesis of 1-Hydroxy-3,6-dimethylpyridazin-4-imine is a primary objective for future research. Current synthetic strategies, while foundational, offer significant room for improvement in terms of yield, atom economy, and the use of hazardous reagents. Future investigations will likely focus on multicomponent reactions, which can construct the pyridazine (B1198779) core in a single step from readily available starting materials. researchgate.netresearchgate.net The use of greener solvents, such as water or bio-based solvents, and the exploration of catalyst-free reaction conditions will also be crucial for enhancing the sustainability of the synthesis.
| Potential Synthetic Strategy | Advantages | Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Identification of suitable starting materials and reaction conditions |
| Greener Solvents | Reduced environmental impact, improved safety | Screening of water, ionic liquids, and deep eutectic solvents |
| Catalyst-Free Synthesis | Cost-effective, simplified purification | Exploration of thermal and microwave-assisted reactions |
In-depth Investigations into Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the formation and transformations of this compound is essential for optimizing existing synthetic routes and designing new reactions. Future work will involve detailed kinetic studies to determine reaction orders and activation parameters. The use of isotopic labeling, in conjunction with spectroscopic techniques such as NMR and mass spectrometry, will be instrumental in tracing the pathways of atoms throughout the reaction. nih.gov Computational chemistry will also play a vital role in modeling reaction intermediates and transition states to provide a theoretical framework for experimental observations.
Advancements in Asymmetric Synthesis Involving this compound
The presence of stereogenic centers in derivatives of this compound opens up the possibility of developing enantioselective synthetic methods. Future research will aim to introduce chirality into the molecule with high levels of stereocontrol. This could be achieved through the use of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands. nih.govresearchgate.net The development of diastereoselective reactions, where a chiral auxiliary is used to control the stereochemical outcome, will also be a key area of investigation. researchgate.net The successful implementation of asymmetric synthesis will be crucial for accessing enantiopure derivatives for potential applications in medicinal chemistry and materials science.
| Catalytic Approach | Potential Transformation | Key Research Area |
| Transition Metal Catalysis | Cross-coupling, C-H activation | Development of novel ligands and catalyst screening |
| Photoredox Catalysis | Radical additions, cyclizations | Design of suitable photosensitizers and reaction optimization |
| Biocatalysis | Enantioselective transformations | Enzyme screening and engineering |
Further Computational Modeling to Predict and Understand Undiscovered Reactivity
Computational chemistry will be a cornerstone of future research on this compound, providing valuable insights into its structure, properties, and reactivity. rsc.org Density functional theory (DFT) calculations will be employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new derivatives. researchgate.netmdpi.com Molecular dynamics simulations will be used to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological targets. Furthermore, computational screening of virtual compound libraries will help to identify derivatives with desirable electronic or steric properties for specific applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, future research will explore the integration of its synthesis and derivatization into continuous flow and automated systems. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. The development of robust and reliable flow protocols will enable the rapid generation of a diverse range of derivatives for high-throughput screening. This will be particularly valuable for exploring the structure-activity relationships of this promising new compound.
Q & A
What are the optimal synthetic routes and reaction conditions for producing 1-Hydroxy-3,6-dimethylpyridazin-4-imine with high yield and purity?
Basic Research Question
The synthesis of this compound requires careful optimization of reaction parameters. Key considerations include:
- Solvent Selection : Polar aprotic solvents like ethanol or dimethylformamide (DMF) are commonly used to enhance solubility and reaction efficiency.
- Temperature Control : Reflux conditions (70–90°C) are often employed to accelerate cyclization while minimizing decomposition .
- pH Management : Neutral to slightly acidic conditions (pH 5–7) stabilize intermediates and prevent unwanted side reactions.
Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product.
How can researchers validate the structural integrity and purity of this compound after synthesis?
Basic Research Question
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with computational predictions (e.g., using PubChem data) to confirm functional groups and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Elemental Analysis : Quantify C, H, and N content to validate stoichiometry.
Data Cross-Validation : Discrepancies between experimental and theoretical data may indicate impurities or tautomeric equilibria, necessitating further purification or advanced characterization (e.g., X-ray crystallography) .
What challenges arise in resolving tautomeric forms of this compound using X-ray crystallography, and how can SHELX software address them?
Advanced Research Question
Tautomerism in this compound (e.g., keto-enol equilibria) complicates structural determination:
- Challenges : Overlapping electron density peaks and disorder in crystal packing.
- SHELX Applications :
- SHELXL : Refinement with restraints for bond lengths/angles improves model accuracy. Hydrogen-bonding networks can be mapped to identify dominant tautomers .
- SHELXE : Resolves phase problems in low-resolution datasets, critical for small-molecule crystals.
Best Practice : Combine crystallography with solid-state NMR or DFT calculations to validate tautomeric assignments .
How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental spectral data for this compound?
Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or vibrational coupling:
- Strategy 1 : Perform solvent-correction in computational models (e.g., using the SMD solvation model in Gaussian) to align with experimental NMR or IR data .
- Strategy 2 : Use variable-temperature NMR to probe dynamic equilibria (e.g., tautomer interconversion).
- Strategy 3 : Validate computational models against high-resolution X-ray data to refine force-field parameters .
What experimental designs are effective for studying the interaction of this compound with biological targets (e.g., enzymes)?
Advanced Research Question
Focus on kinetic and thermodynamic profiling:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) for enzyme-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (, ).
- Mutagenesis Studies : Identify critical residues in the enzyme active site by comparing binding data with mutant variants .
Data Integration : Cross-reference biochemical assays with molecular docking simulations (e.g., AutoDock Vina) to map binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
